8-Phenylcinnoline
Description
8-Phenylcinnoline is a heterocyclic aromatic compound derived from the cinnoline core, which consists of a benzene ring fused to a pyridazine ring (two adjacent nitrogen atoms at positions 1 and 2).
Cinnoline derivatives are less common than quinoline or isoquinoline analogs but are valued for their unique electronic properties and ability to act as ligands in metal complexes. The phenyl group at the 8-position may improve π-π stacking interactions or modulate biological activity, though specific data on 8-phenylcinnoline remain sparse.
Properties
Molecular Formula |
C14H10N2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
8-phenylcinnoline |
InChI |
InChI=1S/C14H10N2/c1-2-5-11(6-3-1)13-8-4-7-12-9-10-15-16-14(12)13/h1-10H |
InChI Key |
RKJQUYYSNVGEOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2N=NC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Phenylcinnoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of o-nitrophenylhydrazine with benzaldehyde followed by cyclization can yield 8-Phenylcinnoline . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
8-Phenylcinnoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
8-Phenylcinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have shown its potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Phenylcinnoline involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Electronic and Reactivity Differences
- 8-Phenylcinnoline vs. 8-Phenylisoquinoline: The cinnoline core (two adjacent nitrogens) is more electron-deficient than isoquinoline (one nitrogen), leading to differences in reactivity. For example, cinnolines are more prone to electrophilic substitution at positions 5 and 6, whereas isoquinolines react preferentially at the 1-position . The phenyl group in 8-phenylcinnoline may stabilize the aromatic system through resonance, whereas in 8-phenylisoquinoline, conjugation with the isoquinoline ring enhances planarity .
- 8-Phenylcinnoline vs. 8-Hydroxyquinoline: The hydroxyl group in 8-hydroxyquinoline enables strong metal chelation (e.g., Al³⁺, Fe³⁺), while the phenyl group in 8-phenylcinnoline may favor hydrophobic interactions or π-stacking in biological systems . 8-Hydroxyquinoline derivatives are well-documented in medicinal chemistry (e.g., clioquinol), whereas 8-phenylcinnoline’s bioactivity remains unexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
